Z-Ala-Glu-Val-DL-Asp-fluoromethylketone

Description

Chemical Nomenclature and Classification

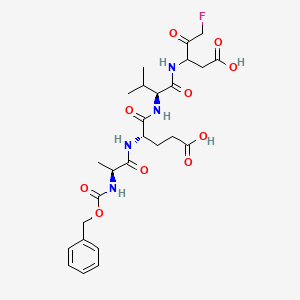

Z-Ala-Glu-Val-DL-Asp-fluoromethylketone belongs to the class of peptidyl fluoromethyl ketones, specifically designed as a caspase inhibitor with the systematic name methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-4-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate. The compound is also recognized by its Chemical Abstracts Service registry number 1135688-47-9 and carries the molecular formula C₂₈H₃₉FN₄O₁₀ with a molecular weight of 610.6 grams per mole. The benzyloxycarbonyl protecting group at the amino terminus, combined with the fluoromethyl ketone warhead at the carboxyl terminus, creates a distinctive structural framework that confers both stability and biological activity.

The compound's classification extends beyond simple peptide chemistry, encompassing roles as an enzyme inhibitor, chemical probe, and pharmaceutical intermediate. Its designation as this compound reflects the International Union of Pure and Applied Chemistry condensed nomenclature system, where Z represents the benzyloxycarbonyl protecting group, followed by the four-amino acid sequence alanine-glutamic acid-valine-aspartic acid, terminated by the fluoromethyl ketone functional group. The inclusion of DL-Asp indicates the presence of both L and D stereoisomers of aspartic acid, which can influence the compound's biological activity and selectivity profiles.

Historical Context and Development

The development of this compound emerged from the broader historical context of peptidyl fluoromethyl ketone research, which began in earnest during the 1980s as scientists sought alternatives to the more reactive chloromethyl ketone-based inhibitors. The foundational work in this field was pioneered by researchers who recognized the need for more selective protease inhibitors that could avoid the indiscriminate alkylation problems associated with earlier compounds. Peptidyl fluoromethyl ketones were first reported in 1985, representing a significant advancement over their chloromethyl ketone predecessors due to their reduced reactivity toward nucleophiles and enhanced selectivity.

The specific development of caspase-targeted fluoromethyl ketones gained momentum in the 1990s as the understanding of apoptotic pathways expanded. The historical significance of these compounds was underscored by their ability to serve as both research tools and potential therapeutic agents, though early therapeutic development faced challenges due to metabolic conversion issues that produced toxic metabolites. The evolution from broad-spectrum caspase inhibitors to more specific compounds like this compound represented a refinement in both synthetic methodology and biological understanding.

Research into caspase-10 specifically gained importance as scientists identified its unique role among the initiator caspases. Unlike other caspases, caspase-10 was found to possess distinctive isoforms and expression patterns, particularly in immune cells such as neutrophils. The development of this compound as a caspase-10 selective inhibitor arose from structure-activity relationship studies that identified the optimal peptide sequence for targeting this specific enzyme. The methylation of acidic amino acids glutamic acid and aspartic acid in the compound was a crucial innovation that enhanced cell membrane permeability, allowing the inhibitor to function effectively in cellular systems where endogenous esterases could remove the methyl protecting groups.

Research Significance in Biochemical Pathways

This compound has demonstrated profound significance in elucidating biochemical pathways, particularly those involving caspase-10 and its downstream effectors. Recent research has revealed that caspase-10 plays a critical role in metabolic regulation through its interaction with ATP-citrate lyase, a key enzyme in lipogenesis and histone acetylation. Studies using this inhibitor have shown that caspase-10 can cleave ATP-citrate lyase under metabolic stress conditions, thereby regulating both cellular lipid synthesis and epigenetic modifications through altered histone acetylation patterns.

The compound's research applications extend to cancer biology, where investigators have utilized this compound to demonstrate caspase-10's tumor suppressive functions. In lung adenocarcinoma models, treatment with this inhibitor revealed that caspase-10 depletion results in enhanced tumor growth, increased metastatic potential, and elevated circulating tumor cells. These findings have positioned the compound as an essential tool for understanding the complex relationship between apoptotic machinery and metabolic reprogramming in cancer cells.

In hematological malignancies, this compound has revealed differential roles of caspase-10 across various cell lines. Studies with acute leukemia cells demonstrated that the compound's effects on cell survival vary significantly between different leukemic cell types, with some showing increased survival upon caspase-10 inhibition while others exhibited decreased viability. These findings have contributed to a more nuanced understanding of caspase-10's context-dependent functions in different cellular environments.

The compound has also proven valuable in autophagy research, where it has been used to dissect the complex relationships between different forms of programmed cell death. Investigations using this inhibitor have revealed that caspase-10 can influence autophagic processes, particularly under conditions where multiple cell death pathways are simultaneously activated. This research has implications for understanding therapeutic resistance mechanisms in cancer, where cells may switch between different death modalities to evade treatment.

Properties

CAS No. |

419543-05-8 |

|---|---|

Molecular Formula |

C26H35FN4O10 |

Molecular Weight |

582.6 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[(1-carboxy-4-fluoro-3-oxobutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-4-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C26H35FN4O10/c1-14(2)22(25(39)30-18(11-21(35)36)19(32)12-27)31-24(38)17(9-10-20(33)34)29-23(37)15(3)28-26(40)41-13-16-7-5-4-6-8-16/h4-8,14-15,17-18,22H,9-13H2,1-3H3,(H,28,40)(H,29,37)(H,30,39)(H,31,38)(H,33,34)(H,35,36)/t15-,17-,18?,22-/m0/s1 |

InChI Key |

YWVKPAXTHYJNJO-HTGUDVFPSA-N |

SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |

sequence |

AEVD |

Origin of Product |

United States |

Scientific Research Applications

Cancer Research

Z-Ala-Glu-Val-DL-Asp-FMK is utilized in cancer research for its ability to inhibit apoptosis in cancer cells. By blocking caspase activity, researchers can study the effects of apoptosis inhibition on tumor growth and survival. This compound has been instrumental in elucidating the pathways involved in cancer cell resistance to therapy .

Neuroprotection

In neurobiological studies, Z-Ala-Glu-Val-DL-Asp-FMK has been shown to protect neuronal cells from apoptosis induced by various stressors. For instance, its application in models of brain ischemia has demonstrated potential neuroprotective effects by limiting cell death during stroke events .

Immunology

The compound also plays a significant role in immunological studies. It has been used to investigate the activation and proliferation of T cells, revealing insights into how caspase inhibitors can modulate immune responses. Studies have shown that Z-Ala-Glu-Val-DL-Asp-FMK can suppress T cell activation, providing a basis for its potential use in autoimmune disease therapies .

In Vivo Studies

Research involving Z-Ala-Glu-Val-DL-Asp-FMK has included various in vivo models to assess its efficacy as a therapeutic agent. For example, studies have demonstrated that administration of this compound can lead to significant reductions in inflammation and tissue damage in models of arthritis .

Structure-Activity Relationship (SAR) Studies

Investigations into the structure-activity relationships of Z-Ala-Glu-Val-DL-Asp-FMK have provided insights into optimizing its inhibitory properties against different caspases. Modifications to the peptide backbone have been explored to enhance selectivity and potency against specific targets within the caspase family .

Comparative Analysis of Peptidyl Fluoromethyl Ketones

| Compound Name | Target Enzyme | Application Area | Key Findings |

|---|---|---|---|

| Z-Ala-Glu-Val-DL-Asp-FMK | Caspase-1 | Cancer Research | Inhibits apoptosis; enhances tumor survival |

| Z-Phe-Ala-CH₂F | Cathepsin B | Inflammation | Reduces cartilage damage in arthritic models |

| Z-Val-Ala-DL-Asp(OMe)-FMK | Pan-caspase | Neuroprotection | Protects neurons from ischemic damage |

Comparison with Similar Compounds

Key Observations :

Z-AEVD-FMK vs. Z-VAD-FMK

- Z-AEVD-FMK : Selectively inhibits caspase-10 (IC₅₀ ~50 nM) with minimal cross-reactivity with caspase-3 or -8 . Used to dissect caspase-10 roles in extrinsic apoptosis pathways.

- Z-VAD-FMK : A pan-caspase inhibitor targeting caspase-1, -3, and -7 (IC₅₀ ~1–10 µM). Widely employed in neuroprotection studies to block pyroptosis and inflammasome activation .

Z-AEVD-FMK vs. Z-VDVAD-FMK

Z-AEVD-FMK vs. BocD-fmk

- BocD-fmk : Targets caspase-1 and -3, with applications in sepsis and inflammatory models. Less selective than Z-AEVD-FMK, as it broadly inhibits multiple caspases .

Pharmacokinetic and Stability Considerations

- Solubility : All compounds require DMSO for dissolution. Z-AEVD-FMK and Z-VAD-FMK may need gentle heating (37°C) to enhance solubility .

- Storage : Z-AEVD-FMK is stable at -20°C for 1 month, whereas Z-VDVAD-FMK and BocD-fmk require -80°C for long-term storage (>6 months) .

- Cell Permeability : Smaller compounds like Z-VAD-FMK (MW 467.49) exhibit superior cell permeability compared to Z-AEVD-FMK, which may require optimized delivery in certain cell lines .

Research Findings and Clinical Relevance

- Z-AEVD-FMK : Reduces AsO-triggered apoptosis in leukemia cells by 60–70% at 20 µM, confirming its role in caspase-10-dependent pathways .

- Z-VDVAD-FMK : Attenuates caspase-2-mediated neuronal death in ischemic stroke models, achieving 50% neuroprotection at 10 µM .

- Z-VAD-FMK : Prevents ~80% of caspase-3 activation in sepsis models, but its pan-inhibitory nature limits mechanistic specificity compared to Z-AEVD-FMK .

Preparation Methods

Overview of Synthesis Strategy

The synthesis of Z-Ala-Glu-Val-DL-Asp-fluoromethylketone typically follows a classical solid-phase or solution-phase peptide synthesis approach, incorporating the following key stages:

- Protection of Amino Acids: The amino and carboxyl groups of the constituent amino acids (Z-Ala, Glu, Val, DL-Asp) are protected to prevent unwanted side reactions during coupling.

- Peptide Coupling: Sequential coupling of protected amino acids using carbodiimide-based reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of bases like N-methylmorpholine.

- Introduction of the Fluoromethylketone Group: The fluoromethylketone moiety is introduced at the C-terminal end of the peptide to confer irreversible caspase inhibition properties.

- Deprotection and Purification: The protective groups are removed under controlled conditions, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity and yield.

This approach is scalable and commonly employed in industrial settings using automated peptide synthesizers to optimize efficiency and reproducibility.

Detailed Stepwise Preparation Method

| Step Number | Process Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Amino Acid Protection | Use of Boc or Fmoc groups to protect amino and carboxyl groups | Protecting groups prevent side reactions during coupling |

| 2 | Peptide Chain Assembly | Coupling reagents: DCC or DIC; Base: N-methylmorpholine; Solvent: DMF or DCM | Sequential coupling of protected amino acids in correct order |

| 3 | Fluoromethylketone Introduction | Reaction with fluoromethyl ketone reagent at C-terminal | Critical for irreversible caspase inhibition activity |

| 4 | Deprotection | Acidic or basic conditions depending on protecting groups | Removal of Boc/Fmoc groups to yield free peptide |

| 5 | Purification | Preparative HPLC | Ensures removal of by-products and isomers |

| 6 | Characterization | NMR, Mass Spectrometry (APCI-MS or ESI-MS) | Confirms structure and purity |

Chemical and Physical Considerations

- The fluoromethylketone group is reactive and can undergo substitution reactions with nucleophiles such as amines or thiols, which is the basis for its caspase inhibition mechanism.

- The compound is soluble in DMSO and requires careful handling to maintain stability. Stock solutions are typically prepared in DMSO and stored at -20°C or -80°C to preserve activity, with suggested usage periods of 1 month and 6 months respectively.

- To enhance solubility during preparation, mild heating (37°C) and ultrasonic oscillation are recommended.

Preparation of Stock Solutions and Formulations

The compound is provided as a powder and is prepared into stock solutions for experimental use. The following table summarizes preparation volumes for different desired molarities and quantities:

| Quantity of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 1.7165 mL | 8.5825 mL | 17.165 mL |

| 5 mM Solution | 0.3433 mL | 1.7165 mL | 3.433 mL |

| 10 mM Solution | 0.1717 mL | 0.8583 mL | 1.7165 mL |

Note: Volumes correspond to the amount of solvent (usually DMSO) required to dissolve the specified mass of compound to achieve the target molarity.

In Vivo Formulation Preparation

For in vivo studies, formulations are prepared by dissolving the compound in a stepwise manner using co-solvents to ensure clarity and stability:

Research Findings Related to Preparation

- The synthesis yields optically pure peptides; however, isomer formation at chiral centers may occur, requiring careful purification to isolate the major active enantiomer.

- Automated peptide synthesizers and HPLC purification have been shown to optimize yield and purity, essential for reproducible biological activity.

- The fluoromethylketone group’s reactivity necessitates controlled reaction conditions to prevent hydrolysis or side reactions during synthesis and storage.

Summary Table: Key Aspects of Preparation

| Aspect | Details |

|---|---|

| Synthetic Approach | Solid-phase or solution-phase peptide synthesis with protected amino acids |

| Key Reagents | DCC/DIC, N-methylmorpholine, fluoromethyl ketone reagent |

| Purification | Preparative HPLC |

| Characterization | NMR, APCI-MS, ESI-MS |

| Solubility | Soluble in DMSO; stock solutions prepared accordingly |

| Storage | -20°C (1 month), -80°C (6 months) |

| Formulation | Stepwise dissolution in DMSO, PEG300, Tween 80, water or corn oil |

| Challenges | Isomer separation, fluoromethylketone stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.